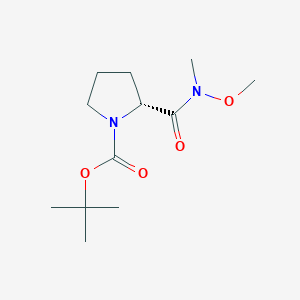

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a pyrrolidine ring and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide.

Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable isocyanate or carbamoyl chloride.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and metabolic disorders.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and reactivity.

N-Boc-pyrrolidine: A similar compound with a different protecting group, used in peptide synthesis.

Tert-butyl carbamate: A simpler compound with similar functional groups, used as a protecting group in organic synthesis.

Uniqueness

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a carbamoyl and ester group. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in various chemical reactions.

Biologische Aktivität

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, also known by its CAS number 70138-72-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C12H22N2O4

- Molecular Weight: 258.32 g/mol

- IUPAC Name: (R)-Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-pyrrolidinecarboxylate

- Purity: Typically ≥ 96%

- Physical State: Colorless to yellow liquid or semi-solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic processes.

- Receptor Modulation: Its structural components may allow it to bind to specific receptors, influencing cellular signaling pathways.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related compounds have shown inhibition of influenza virus neuraminidase, which is crucial for viral replication and spread within host tissues .

Case Study 1: Influenza Virus Inhibition

A study explored the cytopathogenic effects of various compounds on influenza virus-infected cells using the MTT assay. The results suggested that certain derivatives could significantly reduce viral replication, indicating a promising avenue for further exploration of this compound in antiviral drug development .

Case Study 2: Enzyme Interaction Studies

In another investigation, the interaction of similar pyrrolidine derivatives with metabolic enzymes was analyzed. These compounds showed varying degrees of inhibition against specific targets, suggesting that this compound could exhibit similar properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine-based compounds. These investigations highlight the importance of structural modifications in enhancing biological activity. For example, modifications at the carbamate moiety have been linked to increased potency against specific biological targets .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.